molecular formula C13H18N2O2 B1277362 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone CAS No. 76870-14-9

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

Cat. No. B1277362
CAS RN: 76870-14-9
M. Wt: 234.29 g/mol
InChI Key: LBCGJRYQWQTFIX-UHFFFAOYSA-N
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Description

The compound of interest, "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone," is closely related to the compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with related functional groups and structural motifs. For instance, the compounds studied exhibit aromatic rings, amino groups, and piperidine structures, which are also expected to be present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that allow for the construction of complex molecules. For example, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature, yielding 40% . This suggests that a similar approach could potentially be applied to synthesize "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone," possibly involving an amino-phenoxy precursor and a piperidin-1-yl-ethanone derivative.

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These compounds exhibit planarity in their aromatic components and specific intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to their three-dimensional network in the crystal state . The molecular structure of "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone" would likely be characterized using similar analytical methods to determine its conformation and intermolecular interactions.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions, including the formation of hydrogen bonds and π-π interactions, which are crucial for their three-dimensional network formation in the solid state . Additionally, the presence of functional groups such as amino and nitro groups can lead to further chemical reactivity, such as substitution or addition reactions. The compound of interest, with its amino-phenoxy and piperidin-1-yl-ethanone groups, would also be expected to exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone" are influenced by their molecular structure. For instance, the planarity of the aromatic components and the presence of hydrogen bonding can affect their melting points, solubility, and stability . The electronic properties, such as the electron-withdrawing or donating effects of substituents on the aromatic rings, can also impact the chemical reactivity and biological activity, as seen in the antileukemic activity of related compounds .

Scientific Research Applications

Summary of the Application

“2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone”, also known as APF, is used as a fluorescence probe to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical (OH) and reactive intermediates of peroxidase . It can differentiate hROS from hydrogen peroxide (H2O2), nitric oxide (NO), and superoxide (O2.) .

Methods of Application or Experimental Procedures

The cells are loaded with APF (10 M) by incubation for 30 minutes at room temperature. Then, the dye-loaded cells are stimulated with PMA (2 ng/ml; 0.1% DMF was contained as a cosolvent) .

Results or Outcomes Obtained

APF selectively and dose-dependently affords a strongly fluorescent compound, fluorescein, upon reaction with hROS and hypochlorite (OCl), but not other reactive oxygen species (ROS). Therefore, not only can hROS be differentiated from hydrogen peroxide (H2O2), nitric oxide (NO), and superoxide (O2.) by using APF alone, but OCl can also be specifically detected by using HPF and APF together .

High Dielectric Constant and High Breakdown Strength Polyimide

Summary of the Application

This compound is used in the production of high dielectric constant and high breakdown strength polyimide via tin complexation of the polyamide acid precursor . This system can be considered as a prototype for polymer films having a metallo–organic backbone for capacitor applications .

Methods of Application or Experimental Procedures

In a round bottom flask, BPBPA and BPDA were added to DMAc and the mixture was allowed to react for 12 hours at room temperature . The intrinsic viscosity of the polyamic acid is 3.5 dL/g, measured by an Ubbelohde viscometer in DMAC at 25°C .

Results or Outcomes Obtained

Enhancements of the dielectric constant from approximately 3.7 to 5.7 were achieved in going from the pure PI film to films containing 10 mol% tin .

Detection of OH• Radicals in Fibroblast Cells

Summary of the Application

“2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone” is used to detect generated OH• radicals in fibroblast cells . OH• radical is one of ROS’s, with a tendency to bind to lipids, DNA, and proteins which cause irreversible damage in cells .

Methods of Application or Experimental Procedures

Following the formation of OH• radical with Fenton reaction, the probes were added to cells and spectrofluorometric measurements were performed in their respective wavelengths .

Results or Outcomes Obtained

The mean amplitude of fluorescence for the probe was 32.72±2.37 F.I (n=40) and for 3-CCA was 52.11±0.5 F.I (n=40). This difference was statistically significant .

High-Temperature Polyimide Dielectric Materials for Energy Storage

Summary of the Application

This compound is used in the production of high-temperature polyimide dielectric materials for energy storage . These materials are significant for advanced electrical and electronic systems, such as electric vehicles, aerospace, and underground exploration .

Methods of Application or Experimental Procedures

The key parameters related to high temperature resistance and energy storage characteristics were introduced and recent developments in all-organic PI dielectrics and PI-matrix dielectric nanocomposites were discussed . Synthetic strategies for new functional PI via modification at the molecular level together with the design engineering of nanofillers and multilayer structures of PIs were also analysed .

Results or Outcomes Obtained

The energy density Ue, is quadratically correlated to the maximum operational electric field strength E, and proportional to the dielectric constant εr, times the vacuum permittivity εo, for linear dielectric materials .

High Dielectric Constant Polyimide Derived from 5,5

Summary of the Application

“2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone” is used in the production of high dielectric constant polyimide derived from 5,5 . The obtained PI promises potential applications in electronic products .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. There is no specific information available on the safety and hazards of "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone"789.


Future Directions

The future directions of a compound refer to potential applications or areas of research. There is no specific information available on the future directions of "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone"1011.


Please note that the information provided is based on the available resources and may not be fully comprehensive. Further research may provide more detailed information.


properties

IUPAC Name

2-(4-aminophenoxy)-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCGJRYQWQTFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

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